molecular formula C27H28ClN5O2 B607402 Ezh2-in-3 CAS No. 1377997-28-8

Ezh2-in-3

Cat. No. B607402
M. Wt: 490.0
InChI Key: XLRMULHWFRKNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EZH2-IN-3 is an EZH2 and EZH1 inhibitor with selective impact on diffuse large B cell lymphoma cell growth.

Scientific Research Applications

EZH2 in Cancer Research and Prognostics EZH2, a histone methyltransferase, is significantly overexpressed in various cancers such as lung, bladder, and colorectal cancers. Its high expression levels are associated with poor prognosis, especially in non-small cell lung cancer (NSCLC) patients. EZH2 plays a crucial role in cancer cell proliferation, and its inhibition, particularly in cancer cells overexpressing EZH2, leads to suppressed growth, suggesting its potential as a tumor-specific therapeutic target. Additionally, EZH2 overexpression in resected specimens could serve as a molecular marker indicating the need for extensive follow-up in some lung cancer patients post-surgery (Takawa et al., 2011).

EZH2's Role in Cancer Progression and Therapeutics EZH2's catalytic role in the polycomb repressive complex 2 (PRC2) allows it to modify gene expression, impacting cellular processes like proliferation, apoptosis, and senescence. Its involvement in cancer initiation, progression, metastasis, drug resistance, and immune regulation positions EZH2 as a critical focus in cancer research. The development of various EZH2 inhibitors and their evaluation in clinical studies underscores the enzyme's significance in targeted cancer therapies (Duan et al., 2020).

EZH2 in Renal Fibrosis and Chronic Kidney Disease (CKD) EZH2's role extends beyond oncology, as evidenced by its involvement in renal fibrogenesis. Elevated EZH2 expression in renal fibroblasts and fibrotic kidneys suggests its importance in CKD development. Targeted inhibition of EZH2 could offer a novel therapeutic approach for CKD by modulating profibrotic signaling pathways (Zhou et al., 2016).

Transcription Activation by EZH2 Contrary to its well-known gene-silencing role, EZH2 also functions as a transcription activator, as seen in its activation of androgen receptor (AR) gene transcription. This duality suggests a more complex role for EZH2 in cellular processes and indicates the potential for a drug-combinatory approach, especially in treating advanced prostate cancer, by targeting both the repressive and activating roles of EZH2 (Kim et al., 2018).

EZH2 in Glioblastoma Cancer Stem Cell Maintenance EZH2 is essential in glioblastoma cancer stem cell maintenance, modulating key genes in cell cycle control, DNA repair, and cell differentiation. Targeting EZH2 pharmacologically could be a valuable therapeutic strategy for glioblastoma management, highlighting the enzyme's role in tissue-specific stem cell maintenance and tumor development (Suvà et al., 2009).

EZH2 in Non-Hodgkin Lymphoma Mutations in EZH2 have been observed in non-Hodgkin lymphoma (NHL), suggesting a dependency on its enzymatic activity. Selective EZH2 inhibitors have demonstrated significant antitumor activity in EZH2-mutant NHL, offering a promising treatment option for these cancers (Knutson et al., 2014).

Natural Inhibitors of EZH2 Research into natural compounds as EZH2 inhibitors is gaining momentum, with potential lead compounds showing promise in inhibiting the proliferation and migration of cancer cells. This area of research opens up possibilities for new therapeutic approaches and adjuvant treatments in cancer management (Li et al., 2021).

EZH2 in Pancreatic Tumor Cell Proliferation and Chemoresistance EZH2 plays a key role in pancreatic cancer cell proliferation and survival. Targeting EZH2 not only suppresses tumor growth but also enhances the efficacy of standard chemotherapy, representing a potential combined treatment strategy for pancreatic cancer (Ougolkov et al., 2008).

properties

CAS RN

1377997-28-8

Product Name

Ezh2-in-3

Molecular Formula

C27H28ClN5O2

Molecular Weight

490.0

IUPAC Name

3-Chloro-4-[2-cyano-3-(4-pyridazinyl)phenoxy]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-benzamide

InChI

InChI=1S/C27H28ClN5O2/c1-26(2)13-19(14-27(3,4)33-26)32-25(34)17-8-9-24(22(28)12-17)35-23-7-5-6-20(21(23)15-29)18-10-11-30-31-16-18/h5-12,16,19,33H,13-14H2,1-4H3,(H,32,34)

InChI Key

XLRMULHWFRKNQV-UHFFFAOYSA-N

SMILES

O=C(NC1CC(C)(C)NC(C)(C)C1)C2=CC=C(OC3=CC=CC(C4=CC=NN=C4)=C3C#N)C(Cl)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EZH2-IN-3;  EZH2 IN 3;  EZH2IN3;  EZH2 inhibitor 3;  EZH2-inhibitor-3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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